4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile
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Overview
Description
4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a but-2-ynenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile typically involves the reaction of 3-(trifluoromethyl)phenol with but-2-ynenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the but-2-ynenitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or organostannanes.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid: Similar in structure but with a chloro group instead of a nitrile group.
4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide: Contains a similar trifluoromethylphenoxy moiety but with additional functional groups.
Uniqueness
4-[3-(Trifluoromethyl)phenoxy]but-2-ynenitrile is unique due to its combination of a trifluoromethyl group and a but-2-ynenitrile moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
826990-68-5 |
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Molecular Formula |
C11H6F3NO |
Molecular Weight |
225.17 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]but-2-ynenitrile |
InChI |
InChI=1S/C11H6F3NO/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15/h3-5,8H,7H2 |
InChI Key |
MDMTZFCEJSGUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CC#N)C(F)(F)F |
Origin of Product |
United States |
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